![molecular formula C15H18N4 B13136218 [3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)- CAS No. 821784-79-6](/img/structure/B13136218.png)
[3,4'-Bipyridin]-5-amine, N-(2-pyrrolidinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pyrrolidin-2-ylmethyl)-[3,4’-bipyridin]-5-amine is a compound that features a pyrrolidine ring attached to a bipyridine structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrolidine and bipyridine moieties in its structure allows for unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyrrolidin-2-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the formation of the pyrrolidine ring followed by its attachment to the bipyridine structure. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions in acetone . This intermediate is then further reacted to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-(Pyrrolidin-2-ylmethyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-one derivatives.
Reduction: Reduction reactions can modify the bipyridine structure, potentially leading to the formation of dihydrobipyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form N-arylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like aryl halides and transition metal catalysts (e.g., palladium) are commonly employed.
Major Products Formed
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: N-arylated pyrrolidine derivatives.
科学的研究の応用
N-(Pyrrolidin-2-ylmethyl)-[3,4’-bipyridin]-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-(Pyrrolidin-2-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. The compound’s overall effect is determined by its ability to modulate these molecular interactions.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Bipyridine: A ligand commonly used in coordination chemistry.
N-arylated pyrrolidines: Compounds with similar structures but different substituents on the nitrogen atom.
Uniqueness
N-(Pyrrolidin-2-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to the combination of the pyrrolidine and bipyridine moieties in a single molecule. This combination allows for unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
821784-79-6 |
|---|---|
分子式 |
C15H18N4 |
分子量 |
254.33 g/mol |
IUPAC名 |
5-pyridin-4-yl-N-(pyrrolidin-2-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C15H18N4/c1-2-14(18-5-1)11-19-15-8-13(9-17-10-15)12-3-6-16-7-4-12/h3-4,6-10,14,18-19H,1-2,5,11H2 |
InChIキー |
JWQBOAPJHODUIP-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CNC2=CN=CC(=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


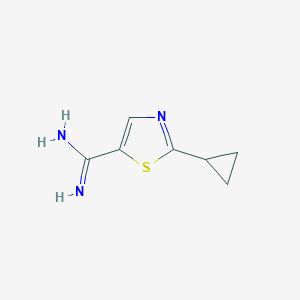
![2-Bromo-5-fluoro-3H-imidazo[4,5-b]pyridine](/img/structure/B13136139.png)


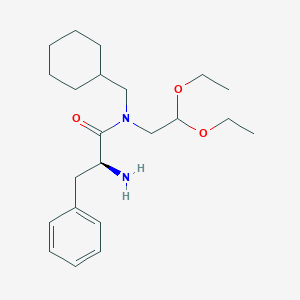
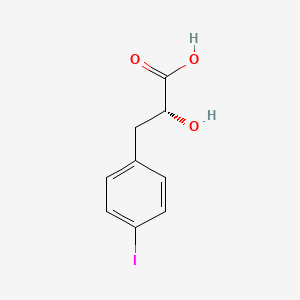
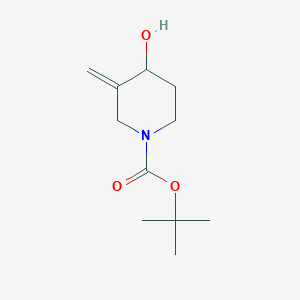
![6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione](/img/structure/B13136195.png)
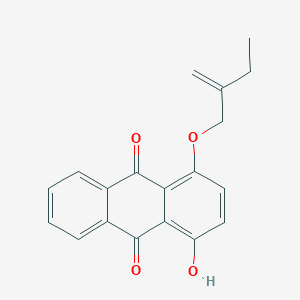
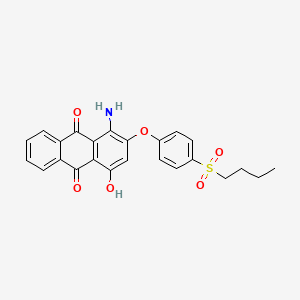



![Benzoicacid,4-[(1E)-2-chloroethenyl]-,methylester](/img/structure/B13136213.png)
